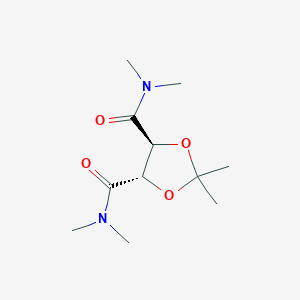![molecular formula C15H13NO5 B1633630 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-81-3](/img/structure/B1633630.png)
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Übersicht
Beschreibung
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a unique chemical compound with the empirical formula C15H13NO5 . It has a molecular weight of 287.27 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde consists of a benzene ring substituted with a methoxy group and a (2-nitrophenoxy)methyl group . The SMILES string representation of this compound is COC1=CC=C(C=O)C=C1COC(C=CC=C2)=C2N+=O .Physical And Chemical Properties Analysis
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Synthesis and Optical Properties of Aluminum and Zinc Quinolates: A study conducted by Barberis & Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol, derived from the reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol. These complexes exhibited improved thermal stability, solubility in organic solvents, and photoluminescence properties, emitting blue-green light that was red-shifted compared to reference complexes, indicating potential applications in optical materials and devices (Barberis & Mikroyannidis, 2006).
Chemical Properties and Reactions
- Selective Photocatalytic Oxidation of Benzyl Alcohol and Derivatives: Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on a TiO2 photocatalyst under O2 atmosphere. The reaction achieved high conversion and selectivity, proceeding under both UV and visible light irradiation. This study highlights the role of surface complexes in selective photocatalytic oxidation, suggesting applications in green chemistry and environmental remediation (Higashimoto et al., 2009).
Material Science and Engineering
- Growth of Vanillin Crystals for Second Harmonic Generation Applications: Singh et al. (2001) focused on the growth of vanillin crystals, known as 4-hydroxy 3-methoxy benzaldehyde, for second harmonic generation (SHG) applications in the ultra-violet and near-infrared wavelength regions. The study found that vanillin exhibited higher effective conversion efficiency compared to other commercially available crystals, suggesting its potential in optical and electronic applications (Singh et al., 2001).
Atmospheric Chemistry
- Heterogeneous Reaction of Coniferyl Alcohol with NO3 Radicals: Liu, Wen, and Wu (2017) explored the heterogeneous reaction of coniferyl alcohol, a marker compound for wood smoke emissions, with NO3 radicals. The study identified several products, including 4-hydroxy-3-methoxy-benzaldehyde, and proposed reaction mechanisms, contributing to our understanding of the chemical behavior of wood smoke components in the atmosphere (Liu, Wen, & Wu, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-6-11(9-17)8-12(14)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLZETGPULWKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236937 | |
| Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
CAS RN |
329222-81-3 | |
| Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1633552.png)












![Methyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate](/img/structure/B1633600.png)